molecular formula C14H19NO3 B295117 2-(Morpholin-4-yl)ethyl 3-methylbenzoate

2-(Morpholin-4-yl)ethyl 3-methylbenzoate

Cat. No. B295117
M. Wt: 249.3 g/mol
InChI Key: MMUPCRBGIJZGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Morpholin-4-yl)ethyl 3-methylbenzoate is a chemical compound that belongs to the group of benzoates. It is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate is not well understood. However, it is believed to interact with various proteins and DNA through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed to induce conformational changes in proteins and DNA, which lead to altered biological activity.
Biochemical and Physiological Effects
2-(Morpholin-4-yl)ethyl 3-methylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in lab experiments is its unique properties. It is a fluorescent probe, which allows for the study of protein-protein interactions and binding affinity of various compounds with proteins and DNA. Additionally, it is a cross-linking agent, which allows for the study of protein-protein interactions. However, one of the limitations of using 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in lab experiments is its toxicity. It is toxic to cells at high concentrations, which limits its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate in scientific research. One of the future directions is the study of its interactions with various proteins and DNA. Additionally, it can be used as a tool to study the conformational changes in proteins and DNA. Another future direction is the development of new compounds based on 2-(Morpholin-4-yl)ethyl 3-methylbenzoate, which can have improved properties and reduced toxicity. Finally, it can be used in the development of new drugs for the treatment of various diseases such as cancer and bacterial infections.
Conclusion
In conclusion, 2-(Morpholin-4-yl)ethyl 3-methylbenzoate is a unique chemical compound that has various scientific research applications. It is used as a fluorescent probe, cross-linking agent, and reagent in the synthesis of various organic compounds. It has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and antibacterial and antifungal activity. While it has advantages in lab experiments, its toxicity limits its use in certain experiments. There are several future directions for the use of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate, including the study of its interactions with various proteins and DNA, the development of new compounds, and the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(Morpholin-4-yl)ethyl 3-methylbenzoate involves the reaction between 3-methylbenzoic acid and morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

2-(Morpholin-4-yl)ethyl 3-methylbenzoate is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of various organic compounds. It is also used as a fluorescent probe to study the binding affinity of various compounds with proteins and DNA. Additionally, it is used as a cross-linking agent to study the protein-protein interactions.

properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

2-morpholin-4-ylethyl 3-methylbenzoate

InChI

InChI=1S/C14H19NO3/c1-12-3-2-4-13(11-12)14(16)18-10-7-15-5-8-17-9-6-15/h2-4,11H,5-10H2,1H3

InChI Key

MMUPCRBGIJZGFN-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OCCN2CCOCC2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCCN2CCOCC2

Origin of Product

United States

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